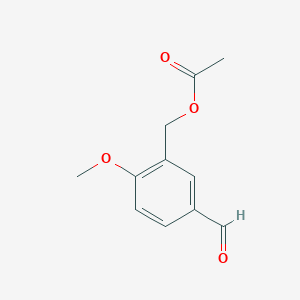

5-Formyl-2-methoxybenzyl acetate

Description

Contextualization of the Compound within Aromatic Ester Chemistry

Aromatic esters are a significant class of organic compounds characterized by an ester functional group attached to an aromatic ring system. These compounds are widely appreciated for their diverse applications, ranging from fragrances and flavorings to pharmaceuticals and materials science. 5-Formyl-2-methoxybenzyl acetate (B1210297), with its characteristic ester linkage, is a prime example of this class. The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing formyl and acetate groups on the aromatic ring influences the compound's reactivity and potential applications.

Significance of Multifunctional Aromatic Compounds in Synthetic and Biological Sciences

Multifunctional aromatic compounds, such as 5-Formyl-2-methoxybenzyl acetate, are of paramount importance in both synthetic and biological sciences. The presence of multiple reactive sites—the aldehyde, the ester, and the activated aromatic ring—allows for a wide array of chemical transformations. This multifunctionality enables chemists to construct complex molecular architectures from a single starting material, a key principle in modern synthetic strategy. In the biological realm, aromatic compounds with varied functional groups are often associated with a broad spectrum of biological activities, serving as pharmacophores in drug discovery and as probes for studying biological processes. The strategic placement of formyl and methoxy groups, in particular, is a common motif in many biologically active natural products and synthetic molecules.

Overview of Current Research Landscape and Emerging Areas for this compound

While extensive research specifically focused on this compound is not widely available in peer-reviewed literature, its structural motifs suggest its potential utility in several research areas. The aldehyde group can serve as a handle for forming carbon-carbon bonds through reactions like aldol (B89426) condensations, Wittig reactions, and reductive aminations. The acetate group can be hydrolyzed to the corresponding benzyl (B1604629) alcohol, which can then be further functionalized. The aromatic ring itself is susceptible to electrophilic and nucleophilic substitution reactions, allowing for the introduction of additional functional groups.

Emerging research areas for compounds with similar functionalities include their use as intermediates in the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry. Furthermore, the combination of an aldehyde and a methoxy group on a benzene (B151609) ring is a feature found in various natural products with interesting biological properties, suggesting that this compound could be a valuable precursor in the total synthesis of such molecules.

Chemical and Physical Properties

Below is a table summarizing the known chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 99865-67-5 |

| Molecular Formula | C11H12O4 |

| Molecular Weight | 208.21 g/mol |

| Appearance | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Solubility | Not specified in available literature |

Synthesis and Reactivity

Detailed experimental procedures for the synthesis of this compound are not extensively documented in publicly accessible scientific journals. However, a plausible synthetic route can be inferred from the synthesis of structurally related compounds. For instance, the synthesis of methyl 2-(5-formyl-2-methoxyphenyl)acetate involves a Rieche formylation of a methoxy-substituted phenylacetate (B1230308) derivative. mdpi.com A similar approach could likely be employed for the synthesis of this compound, starting from 2-methoxybenzyl acetate.

The reactivity of this compound is dictated by its functional groups. The aldehyde is susceptible to oxidation to a carboxylic acid or reduction to an alcohol. It can also participate in a variety of condensation reactions to form larger molecules. The ester group can undergo hydrolysis under acidic or basic conditions to yield 5-formyl-2-methoxybenzyl alcohol and acetic acid.

Structure

3D Structure

Propriétés

IUPAC Name |

(5-formyl-2-methoxyphenyl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-8(13)15-7-10-5-9(6-12)3-4-11(10)14-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEABBBBNPSHHGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(C=CC(=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Design, Synthesis, and Evaluation of Derivatives and Analogues of 5 Formyl 2 Methoxybenzyl Acetate

Rational Design Principles for Structural Modification

Rational drug design involves the strategic modification of a lead compound to enhance its desired properties. For derivatives of 5-Formyl-2-methoxybenzyl acetate (B1210297), this approach focuses on altering its functional groups to modulate factors like lipophilicity, hydrogen bonding capacity, and steric profile. These changes are intended to improve interactions with potential biological targets. nih.gov

A key strategy is the modification or replacement of the methoxy (B1213986) and acetate groups to introduce more polar functions, such as hydroxyls or amides. nih.gov This can lead to stronger polar interactions with target proteins. Another approach involves merging pharmacophores, where structural motifs from different active compounds are combined into a single molecule to create dual-action inhibitors, for instance, against targets like Janus kinases (JAK) and histone deacetylases (HDAC). nih.gov

Conformational analysis plays a critical role in this design process. The introduction of different substituents can alter the molecule's preferred three-dimensional shape, influencing its ability to fit into a binding site. For example, in related phenolic compounds, certain modifications can lead to a "bent" conformation due to intramolecular hydrogen bonding, while others allow for a more flexible or "free" conformation that might be more suitable for interacting with specific residues in a target's binding pocket. nih.gov

Synthesis of Analogues with Modified Substituents

The synthesis of new analogues is achieved by targeting the reactive sites of the parent molecule.

The aldehyde (formyl) group is a highly versatile functional handle for a wide range of chemical transformations. Standard organic reactions can be employed to convert it into various other functional groups. For instance, the formyl group can be oxidized to a carboxylic acid or reduced to a primary alcohol.

More complex modifications involve condensation reactions. In a Knoevenagel condensation, the formyl group reacts with active methylene (B1212753) compounds, such as nitroethane, to yield substituted alkenes. unl.pt This method was used to synthesize Methyl (E)-2-(2-Methoxy-5-(2-nitroprop-1-en-1-yl)phenyl)acetate from a related aldehyde. unl.pt Similarly, the formyl group can be converted into a nitrovinyl group, which can then participate in cycloaddition reactions. frontiersin.org Another common modification is the formation of a Schiff base (azomethine) through reaction with primary amines. These intermediates can be further cyclized, for example, with thioglycolic acid to produce thiazolidinone rings. ekb.eg

| Starting Group | Reaction Type | Reagents | Resulting Group/Structure | Reference |

|---|---|---|---|---|

| Formyl (-CHO) | Oxidation | Potassium permanganate | Carboxylic Acid (-COOH) | |

| Formyl (-CHO) | Reduction | Sodium borohydride | Hydroxymethyl (-CH₂OH) | |

| Formyl (-CHO) | Knoevenagel Condensation | Nitroethane, Ammonium acetate | Nitropropene derivative | unl.pt |

| Formyl (-CHO) | Schiff Base Formation | Primary amines (e.g., 4-bromoaniline) | Azomethine (-CH=N-Ar) | ekb.eg |

| Azomethine | Cyclization | Thioglycolic acid, ZnCl₂ | Thiazolidinone ring | ekb.eg |

The acetate ester linkage is another key site for structural diversification. The most direct modification is its hydrolysis to a hydroxyl group, which significantly increases the polarity of that position on the aromatic ring. This transformation is typically achieved under basic or acidic conditions.

Furthermore, the acetyl group can be replaced by other acyl groups to modulate lipophilicity and steric bulk. This can be accomplished during the synthesis by using different acid anhydrides or acid chlorides in the esterification step instead of acetic anhydride. tudublin.ie Analogues with longer alkyl chains or even substituted aromatic acyl groups can be prepared, potentially influencing the molecule's pharmacokinetic profile.

| Starting Group | Reaction Type | Potential Reagents | Resulting Group | Reference |

|---|---|---|---|---|

| Acetate (-OC(O)CH₃) | Hydrolysis | NaOH or HCl | Hydroxyl (-OH) | |

| Hydroxyl (-OH) | Esterification | Propionic anhydride | Propionate Ester (-OC(O)CH₂CH₃) | Generic |

| Hydroxyl (-OH) | Esterification | Benzoyl chloride | Benzoate Ester (-OC(O)Ph) | Generic |

The methoxy group (-OCH₃) significantly influences the electronic properties and lipophilicity of the aromatic ring. A common alteration is its demethylation to a hydroxyl group (-OH), which introduces a site for hydrogen bonding and increases water solubility. This transformation can be achieved using reagents like boron tribromide. The resulting hydroxyl group is also more reactive and can serve as a handle for further functionalization, such as etherification or esterification. Conversely, replacing the methoxy group with longer alkoxy chains (e.g., ethoxy, propoxy) can systematically increase lipophilicity, which can be a crucial parameter for modulating biological activity. beilstein-journals.org

The comparison between hydroxyl and methoxy-substituted analogues reveals key differences:

Polarity and Solubility : Hydroxyl derivatives are more polar and tend to be more soluble in water.

Reactivity : The hydroxyl group can be deprotonated or participate in nucleophilic substitution, whereas the methoxy group is relatively inert.

Lipophilicity : Methoxy-substituted compounds are more lipophilic (fat-soluble), which can be advantageous in syntheses requiring non-polar solvents.

Modifying the aromatic ring itself, either by adding new substituents or by replacing the entire ring with a heterocycle, opens up vast chemical space.

Aromatic Ring Functionalization: New functional groups can be introduced onto the benzene (B151609) ring through various electrophilic substitution reactions. For example, azo coupling reactions with diazonium salts can be used to install azo groups, creating highly colored derivatives with extended conjugation. ekb.egrsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, are powerful tools for forming new carbon-carbon bonds, allowing for the attachment of various aryl or alkyl groups to the ring. nih.gov

Examples of synthetic routes to heterocyclic analogues include:

Triazoles : 5-Formyl-1,2,3-triazoles can be synthesized from precursors like methyl 4-methoxyacetoacetate, with the formyl group being introduced in a subsequent step. frontiersin.org

Benzoselenophenes : Fused heterocyclic systems can be constructed. For instance, a 4-methoxy-2-(methylselanyl)benzaldehyde can be converted to a selanyl (B1231334) acetate derivative which then undergoes cyclization to form a 6-methoxybenzo[b]selenophene ring system. mdpi.com

Thiophenes : Iodocyclization of alkyne precursors provides a route to substituted thiophenes. researchgate.net

Pyridines and Pyrimidines : Dihydropyrans containing a formyl group can react with various nitrogen-based nucleophiles to construct fused pyridine (B92270) and pyrimidine (B1678525) ring systems, such as pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines. chim.it

| Target Heterocycle | Synthetic Strategy | Key Precursors | Reference |

|---|---|---|---|

| 1,2,3-Triazole | Dimroth reaction / Photochemical conversion | Methyl 4-methoxyacetoacetate, Phenyl azide | frontiersin.org |

| Benzo[b]selenophene | Addition-elimination / Cyclization | 2-Fluoro-4-methoxybenzaldehyde | mdpi.com |

| Pyrazolo[3,4-b]pyridine | Acid-catalyzed condensation | Dihydropyran-5-carbaldehyde, Aminopyrazoles | chim.it |

| Pyrido[2,3-d]pyrimidine | Condensation/Cyclization | Dihydropyrancarbaldehyde, 6-Aminouracil | chim.it |

| Thiazolidinone (fused) | Schiff base formation / Cyclization | Azo-aldehyde, Primary amine, Thioglycolic acid | ekb.eg |

Conformational Analysis and Stereochemical Considerations in Derivatives

The three-dimensional structure (conformation) and stereochemistry of the synthesized derivatives are crucial for their function. The spatial arrangement of the functional groups determines how a molecule can interact with its environment.

Stereochemical Considerations: When reactions create new chiral centers, the products can be formed as a mixture of stereoisomers (enantiomers or diastereomers). For example, in the synthesis of certain bi-1,2,3-triazole derivatives, the use of a chiral starting material resulted in a mixture of diastereomers, which could be separated by chromatography. frontiersin.org The specific stereochemistry of a molecule can be the primary determinant of its biological activity. Therefore, controlling and characterizing the stereochemistry of new analogues is a critical aspect of their evaluation. acs.org

Structure-Reactivity and Structure-Function Relationship Studies

The systematic modification of a lead compound and the subsequent evaluation of its chemical and biological properties are fundamental to establishing structure-reactivity relationships (SRR) and structure-activity relationships (SAR). These studies provide critical insights into the molecular features necessary for a desired outcome, guiding the rational design of more effective analogues. For derivatives of 5-Formyl-2-methoxybenzyl acetate, this involves correlating structural changes with alterations in chemical reactivity and biological function.

Structure-Reactivity Relationships

The reactivity of this compound derivatives is largely dictated by the interplay of their functional groups. The formyl group (-CHO) is an electrophilic center that can participate in a variety of reactions, including oxidation, reduction, and condensation. The reactivity of this group can be modulated by the electronic effects of other substituents on the benzene ring. For instance, the introduction of an electron-withdrawing group, such as a nitro group, at the 3-position is expected to increase the electrophilicity of the formyl carbon, making it more susceptible to nucleophilic attack. Conversely, an electron-donating group would decrease its reactivity.

A study on the synthesis of a related compound, 5-bromo-4-formyl-2-methoxyphenyl acetate, demonstrated a practical synthetic route for introducing a substituent onto the aromatic ring. arabjchem.org In this synthesis, 4-formyl-2-methoxyphenyl (B587787) acetate was treated with bromine in an aqueous solution of potassium bromide to yield the 5-bromo derivative. arabjchem.org This reaction highlights the accessibility of the aromatic ring to electrophilic substitution.

The acetate group is susceptible to hydrolysis, which can be influenced by the electronic nature of the aromatic ring. Electron-withdrawing groups would be expected to facilitate hydrolysis by stabilizing the resulting phenoxide ion. The methoxy group is generally stable but can be cleaved under harsh conditions.

Structure-Function Relationships

The biological function of this compound derivatives is intimately linked to their three-dimensional structure and their ability to interact with biological targets such as enzymes or receptors. By systematically altering the structure, it is possible to map the pharmacophore—the essential features required for biological activity.

For example, in a chemoinformatics study of vanillin (B372448) analogues as potential inhibitors of cyclooxygenase-1 (COX-1), a related compound, 4-formyl-2-methoxyphenyl benzoate, was identified as having a low binding energy, suggesting a favorable interaction with the enzyme's active site. This indicates that the arrangement of the formyl and methoxy groups on the phenyl ring is conducive to binding within the COX-1 active site.

The synthesis of derivatives of 5-Formyl-2-hydroxy-3-methoxyacetophenone has been explored for their potential antimicrobial activities. sciensage.info These studies provide a basis for investigating how modifications to the core structure of this compound might influence its own potential as an antimicrobial agent. The replacement of the benzyl (B1604629) acetate group with other functionalities, or the introduction of different substituents on the aromatic ring, could significantly impact the compound's ability to inhibit microbial growth.

The formyl group is a key feature that can participate in crucial interactions with biological targets, such as forming hydrogen bonds or covalent linkages. The methoxy group can influence solubility and may also engage in hydrophobic interactions within a binding pocket. The acetate group can affect the molecule's polarity and its ability to cross cell membranes.

To illustrate the potential for structure-function relationship studies, a hypothetical series of derivatives of this compound and their predicted biological activities are presented in the table below. This table is based on general principles of medicinal chemistry and findings from related classes of compounds.

| Compound | Modification | Predicted Biological Activity | Rationale for Predicted Activity |

| Parent Compound | This compound | Baseline | Starting point for comparison. |

| Derivative 1 | Replacement of acetate with a longer alkyl chain (e.g., butyrate) | Increased lipophilicity, potentially enhanced cell membrane permeability. | Longer alkyl chains increase non-polar character. |

| Derivative 2 | Introduction of a hydroxyl group at the 4-position | Increased polarity and hydrogen bonding potential, may alter target binding. | The hydroxyl group is a strong hydrogen bond donor and acceptor. |

| Derivative 3 | Conversion of the formyl group to a carboxyl group | Increased acidity and potential for ionic interactions with the target. | The carboxylic acid group is negatively charged at physiological pH. |

| Derivative 4 | Introduction of a nitro group at the 3-position | Electron-withdrawing nature may enhance electrophilicity of the formyl group and alter binding. | The nitro group is a strong electron-withdrawing group. |

Detailed Research Findings

While comprehensive research focused solely on derivatives of this compound is limited, studies on analogous structures provide valuable insights. For instance, the synthesis of 1-(5'-Formyl-2'-hydroxy-3'-methoxyphenyl)-3-(substitutedphenyl)propane-1,3-diones from a vanillin derivative has been reported, and these compounds were screened for antimicrobial activity. sciensage.info The results of such studies can inform the design of novel this compound derivatives with potential biological applications.

Furthermore, the synthesis of a metabolite of the psychoactive substance 5-APB, namely 2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid, involved a multi-step process starting from a related methoxyphenyl acetate. unl.pt This demonstrates the chemical tractability of this scaffold for creating more complex molecules for biological evaluation.

In silico methods, such as molecular docking, can be employed to predict the binding affinity of designed derivatives to specific biological targets. These computational approaches can help prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity, thereby streamlining the drug discovery process.

Advanced Analytical and Spectroscopic Research Methodologies for 5 Formyl 2 Methoxybenzyl Acetate

Application of Advanced NMR Spectroscopy for Complex Structural and Mechanistic Elucidation

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of nuclei, two-dimensional (2D) and other advanced NMR techniques are required for unambiguous assignment and to probe more complex molecular features.

2D NMR experiments are powerful tools for determining the connectivity of atoms within a molecule. huji.ac.il These techniques generate a correlation map that reveals interactions between nuclei, either through chemical bonds or through space. harvard.eduscience.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). sdsu.edu For 5-Formyl-2-methoxybenzyl acetate (B1210297), COSY would be expected to show a correlation between the aromatic protons on adjacent carbons, aiding in their specific assignment on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear experiment that correlates protons directly to the carbon atom to which they are attached (¹J coupling). sdsu.edu This is crucial for assigning carbon signals based on their known proton attachments. For instance, it would definitively link the benzylic proton signals to the benzylic carbon signal and the methoxy (B1213986) protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically ²J to ⁴J), providing critical information about the connectivity of molecular fragments. sdsu.edu It is invaluable for identifying quaternary carbons (those with no attached protons) and piecing together the molecular skeleton. For 5-Formyl-2-methoxybenzyl acetate, HMBC would be instrumental in confirming the relative positions of the substituents on the aromatic ring by showing correlations from protons to carbons two or three bonds away.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space correlations between nuclei that are physically close to one another, regardless of whether they are connected by bonds. researchgate.net This is particularly useful for determining stereochemistry and conformation. In this molecule, NOESY could show correlations between the benzylic protons and the methoxy protons, confirming their proximity on the ring.

The following table outlines the expected key correlations for this compound in these 2D NMR experiments.

| Technique | Correlated Nuclei (Proton → Atom) | Expected Information Gained |

| COSY | Aromatic H → Aromatic H | Shows which aromatic protons are adjacent to each other. |

| HSQC | Benzylic CH₂ → Benzylic C | Unambiguously assigns the benzylic carbon signal. |

| Methoxy OCH₃ → Methoxy C | Unambiguously assigns the methoxy carbon signal. | |

| Acetyl CH₃ → Acetyl C | Unambiguously assigns the acetyl methyl carbon signal. | |

| Aromatic H → Aromatic C | Assigns the protonated aromatic carbon signals. | |

| HMBC | Aldehyde CHO → Aromatic C's | Confirms the position of the formyl group on the ring. |

| Benzylic CH₂ → Aromatic C's, Acetate C=O | Confirms attachment of the benzyl (B1604629) group and its link to the acetate. | |

| Methoxy OCH₃ → Aromatic C | Confirms the position of the methoxy group. | |

| NOESY | Benzylic CH₂ ↔ Methoxy OCH₃ | Provides evidence for the proximity of these groups, confirming the substitution pattern. |

| Benzylic CH₂ ↔ Aromatic H (ortho) | Confirms spatial proximity to the neighboring aromatic proton. |

Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures to study molecular processes that occur on the NMR timescale. Such processes include bond rotations, ring flips, and chemical exchange. For this compound, DNMR could be employed to study the rotational dynamics around the C-C bond connecting the benzyl group to the aromatic ring and the C-O bond of the methoxy group. At low temperatures, this rotation might be slow enough to result in distinct signals (broadening or splitting), while at higher temperatures, rapid rotation would lead to averaged, sharp signals. Analysis of the spectra at different temperatures can provide quantitative data on the energy barriers of these conformational changes.

Solid-State NMR (SSNMR) is a powerful technique for analyzing molecules in their solid, crystalline state. researchgate.net Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR provides information about the spatial orientation of atoms within the crystal lattice. This is particularly valuable for studying polymorphism—the ability of a compound to exist in different crystalline forms. researchgate.net Different polymorphs can have distinct SSNMR spectra due to variations in their molecular packing and conformation in the solid state. For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) SSNMR could be used to characterize its crystalline form and identify if different crystallization methods produce different polymorphs.

High-Resolution Mass Spectrometry for Reaction Pathway Analysis and Impurity Profiling

High-resolution mass spectrometry (HRMS) provides extremely precise mass measurements, allowing for the determination of elemental compositions and the identification of unknown compounds and impurities.

Tandem mass spectrometry (MS/MS) is an essential tool for structural elucidation. core.ac.uk In an MS/MS experiment, a specific ion of interest (the precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are mass-analyzed. nih.gov This process provides a fragmentation pattern that acts as a structural fingerprint of the molecule. For this compound (Molecular Weight: 208.21 g/mol ), the protonated molecule [M+H]⁺ with m/z 209 would be selected as the precursor ion. lookchem.com The fragmentation pattern would likely reveal characteristic losses of neutral fragments.

The table below details the predicted major fragmentation pathways for this compound.

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Identity of Neutral Loss |

| 209.0757 | - 60.0211 | 149.0542 | Acetic Acid (CH₃COOH) |

| 209.0757 | - 42.0106 | 167.0651 | Ketene (CH₂=C=O) |

| 149.0542 | - 28.0106 | 121.0437 | Carbon Monoxide (CO) |

This fragmentation data is crucial for confirming the presence of the acetate and formyl groups and for distinguishing it from structural isomers during impurity profiling or reaction monitoring.

One of the key advantages of HRMS is its ability to measure mass-to-charge ratios with very high precision (typically to within 5 parts per million). This accuracy allows for the unambiguous determination of a molecule's elemental formula. The molecular formula of this compound is C₁₁H₁₂O₄. lookchem.com Using the exact masses of the most abundant isotopes of carbon, hydrogen, and oxygen, the theoretical monoisotopic mass can be calculated. An experimental measurement from an HRMS instrument that matches this theoretical mass provides definitive confirmation of the elemental composition.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₂O₄ |

| Theoretical Monoisotopic Mass | 208.0736 u |

| Theoretical [M+H]⁺ Mass | 209.0814 u |

| Theoretical [M+Na]⁺ Mass | 231.0633 u |

This level of precision is invaluable for confirming the identity of a synthesized product and for identifying the elemental formulas of any co-eluting impurities in a sample mixture.

X-ray Crystallography for Precise Molecular Architecture Determination

Co-crystallization Studies with Reaction Intermediates

There are no available studies on the co-crystallization of this compound with any reaction intermediates. Such studies are valuable for understanding reaction mechanisms by trapping and characterizing transient species within a crystal lattice.

Analysis of Intermolecular Interactions and Crystal Packing

Without crystallographic data, a detailed analysis of the intermolecular interactions (such as hydrogen bonding, van der Waals forces, and π-stacking) and the crystal packing arrangement of this compound cannot be performed.

Computational Chemistry and Molecular Modeling in Research

No specific computational chemistry or molecular modeling studies focused on this compound have been published. Such research would provide theoretical insights into the compound's properties and behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

There are no dedicated Density Functional Theory (DFT) studies for this compound in the scientific literature. DFT calculations are a powerful tool for predicting electronic properties like molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and for assessing the reactivity of different sites within the molecule. While DFT has been applied to substituted benzaldehydes and benzyl acetates generally, specific data for the title compound is absent.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

No molecular dynamics (MD) simulation studies for this compound have been reported. MD simulations are used to explore the conformational flexibility of a molecule over time and to study how it interacts with solvent molecules, providing a dynamic picture of its behavior in solution.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

There is no published research utilizing quantum chemical calculations to elucidate reaction mechanisms involving this compound. These calculations are instrumental in mapping reaction pathways, determining transition state geometries and energies, and calculating reaction kinetics, thereby providing a deep understanding of how the compound partakes in chemical transformations.

Future Research Directions and Unaddressed Challenges

Development of Novel and More Efficient Synthetic Strategies

The current synthesis of 5-Formyl-2-methoxybenzyl acetate (B1210297) and related benzaldehydes often relies on classical methods that may involve multiple steps, harsh reaction conditions, and the generation of significant waste. Future research should prioritize the development of more efficient and sustainable synthetic routes.

One promising avenue is the adoption of green chemistry principles . This includes the use of environmentally benign solvents, renewable starting materials, and catalytic methods to minimize waste and energy consumption. For instance, exploring one-pot reactions where multiple synthetic steps are performed in a single reaction vessel can significantly improve efficiency. A notable example is the two-step, one-pot reduction/cross-coupling procedure for synthesizing functionalized benzaldehydes, which utilizes a stable aluminum hemiaminal as an intermediate. This approach avoids the need for isolating and purifying intermediates, thus saving time and resources.

Furthermore, the development of chemo- and regioselective functionalization methods presents a significant challenge and a key research direction. The presence of multiple reactive sites in 5-Formyl-2-methoxybenzyl acetate—the formyl, methoxy (B1213986), and acetate groups—requires precise control to achieve desired modifications. Future strategies could focus on the use of novel catalysts that can selectively target a specific functional group while leaving others intact. For example, transient directing groups could be employed to achieve site-specific C-H functionalization of the aromatic ring. acs.org

| Synthetic Strategy | Key Advantages | Research Focus |

| Green Synthesis | Reduced waste, lower energy consumption, use of safer reagents. | Development of catalytic routes using benign solvents and renewable resources. |

| One-Pot Reactions | Increased efficiency, reduced purification steps, time and cost savings. | Designing tandem or domino reactions for multi-step syntheses in a single vessel. |

| Chemo- & Regioselective Functionalization | Precise control over molecular modification, access to novel derivatives. | Exploration of novel catalysts and directing groups for site-specific reactions. |

Table 1: Future Synthetic Strategies for this compound

Exploration of Undiscovered Chemical Transformations and Reaction Pathways

The trifunctional nature of this compound provides a rich platform for exploring novel chemical transformations. The interplay between the electron-donating methoxy group and the electron-withdrawing formyl and acetate groups can lead to unique reactivity.

A key area for future investigation is the utilization of this compound in multi-component reactions (MCRs) . MCRs allow for the construction of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. The aldehyde functionality of the target molecule makes it an ideal candidate for established MCRs like the Ugi or Passerini reactions, as well as for the discovery of new MCRs leading to novel heterocyclic scaffolds.

Another exciting frontier is the exploration of C-H activation chemistry. Direct functionalization of the carbon-hydrogen bonds of the aromatic ring would provide a highly efficient way to introduce new substituents and build molecular complexity. Research could focus on developing catalytic systems that can selectively activate specific C-H bonds on the benzene (B151609) ring, guided by the existing substituents.

The catalytic activation of the formyl group itself is also a promising direction. Beyond traditional carbonyl chemistry, novel catalytic methods could be developed to engage the formyl group in unconventional transformations, such as decarbonylative coupling reactions or as a directing group for remote C-H functionalization.

| Transformation Type | Potential Outcomes | Research Focus |

| Multi-Component Reactions | Rapid synthesis of complex, drug-like molecules and diverse chemical libraries. | Designing new MCRs utilizing the unique functionalities of the target compound. |

| C-H Activation | Atom-economical synthesis of novel derivatives with tailored properties. | Development of catalysts for regioselective C-H functionalization of the aromatic ring. |

| Novel Formyl Group Chemistry | Expansion of the synthetic utility of the aldehyde moiety beyond classical reactions. | Exploring catalytic cycles for decarbonylative reactions and formyl-directed transformations. |

Table 2: Potential Chemical Transformations of this compound

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and designing new ones. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of its reactivity.

Kinetic studies can provide valuable insights into the rate-determining steps of reactions and the influence of reaction parameters such as temperature, concentration, and catalyst loading. For example, studying the kinetics of the oxidation of substituted benzaldehydes has revealed the importance of electronic effects on the reaction rate.

In-situ spectroscopic techniques , such as NMR and IR spectroscopy, can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and the elucidation of reaction pathways. This can be particularly useful for understanding the complex sequences of events in multi-component reactions.

The study of stereoselectivity in reactions involving this compound is another important area. For reactions that generate new chiral centers, understanding the factors that control the stereochemical outcome is essential for the synthesis of enantiomerically pure compounds.

Advanced Computational Prediction and Experimental Validation

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental efforts.

Density Functional Theory (DFT) calculations can be employed to model the electronic structure of the molecule and predict its reactivity towards various reagents. DFT studies can help in understanding reaction mechanisms by calculating the energies of reactants, transition states, and products. For instance, DFT has been used to investigate the stereoselectivities of NHC-catalyzed cycloaddition reactions involving benzaldehydes. nih.gov Such computational insights can aid in the rational design of catalysts and reaction conditions to favor desired outcomes.

Machine learning (ML) is emerging as a valuable tool in chemistry for predicting reaction outcomes and discovering new reactions. By training ML models on large datasets of known chemical reactions, it may be possible to predict the most likely products of a reaction involving this compound under a given set of conditions. These predictive models can accelerate the discovery of new transformations and optimize reaction yields.

Crucially, all computational predictions must be validated through rigorous experimental work . A synergistic approach, where computational predictions guide experimental design and experimental results are used to refine computational models, will be the most effective strategy for advancing our understanding of this compound's chemistry.

| Computational Method | Application | Experimental Validation |

| Density Functional Theory (DFT) | Prediction of reactivity, elucidation of reaction mechanisms, understanding stereoselectivity. | Synthesis and characterization of predicted products, kinetic analysis of reactions. |

| Machine Learning (ML) | Prediction of reaction outcomes, discovery of new reaction pathways. | High-throughput screening of predicted reactions, optimization of reaction conditions. |

Table 3: Integration of Computational and Experimental Approaches

Identification of Novel Research Applications in Emerging Scientific Fields

While currently utilized as a chemical intermediate, the unique combination of functional groups in this compound suggests potential applications in a variety of emerging scientific fields.

In materials science , the aldehyde functionality can be used for the covalent immobilization of the molecule onto surfaces or into polymer matrices. This could lead to the development of functional materials with tailored properties, such as sensors, catalytic surfaces, or responsive materials. For example, benzaldehyde-functionalized polymers have been used to construct vesicles for biomedical applications. nih.gov

In medicinal chemistry , this compound could serve as a versatile building block for the synthesis of complex biologically active molecules. The aldehyde group can be readily converted into a variety of other functional groups, and the methoxy and acetate groups can influence the pharmacokinetic properties of the resulting compounds. Its structural motifs are found in various natural products and pharmaceuticals.

The compound could also find applications in the fragrance and flavor industry . Benzaldehyde and its derivatives are known for their characteristic almond-like scent. The specific substitution pattern of this compound may impart unique olfactory properties, making it a candidate for use in perfumes, cosmetics, and as a food additive.

Finally, in the field of supramolecular chemistry , the molecule could be used as a component in the design of self-assembling systems. The functional groups present can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, leading to the formation of ordered structures with interesting properties.

| Field | Potential Application | Research Focus |

| Materials Science | Development of functional polymers, sensors, and catalytic surfaces. | Surface modification and polymerization reactions involving the aldehyde group. |

| Medicinal Chemistry | Synthesis of novel drug candidates and biologically active probes. | Use as a scaffold in the synthesis of complex heterocyclic and natural product-like molecules. |

| Fragrance & Flavor | Creation of new scents and flavor profiles. | Olfactory evaluation and formulation studies. |

| Supramolecular Chemistry | Construction of self-assembling systems and molecular machines. | Investigation of non-covalent interactions and assembly behavior. |

Table 4: Potential Research Applications of this compound

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Formyl-2-methoxybenzyl acetate, and how are reaction conditions optimized?

- Methodology :

- Friedel-Crafts acylation : Acylation of 2-methoxybenzyl derivatives with formyl chloride using Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions at low temperatures to minimize side reactions .

- Esterification : Reaction of 5-formyl-2-methoxybenzoic acid with acetic anhydride or acetyl chloride in the presence of acid catalysts (e.g., H₂SO₄), followed by purification via column chromatography or recrystallization .

- Optimization : Adjusting stoichiometry, catalyst loading, and temperature gradients to improve yield (>70%) and purity (>95%).

Q. How is this compound characterized using spectroscopic methods?

- Methodology :

- ¹H NMR : Key signals include a singlet at δ 9.88 ppm (formyl proton), aromatic protons (δ 7.75–6.99 ppm), and methoxy/acetate methyl groups (δ 3.70–3.94 ppm) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 208.2 (C₁₁H₁₂O₄) and fragmentation patterns confirming ester and formyl groups.

- FT-IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~2850 cm⁻¹ (formyl C-H stretch).

Q. What are the recommended storage conditions to ensure compound stability?

- Methodology :

- Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis or oxidation .

- Avoid exposure to moisture, light, and high temperatures (>40°C).

Advanced Research Questions

Q. What strategies mitigate byproduct formation during synthesis?

- Methodology :

- Controlled Reaction Environment : Use anhydrous solvents (e.g., dry DCM) and rigorous exclusion of moisture to suppress hydrolysis of intermediates .

- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃) to reduce side reactions like over-acylation.

- Purification : Employ preparative HPLC with C18 columns to resolve byproducts (e.g., di-acylated derivatives) .

Q. How does the formyl group influence reactivity in nucleophilic additions or cyclization reactions?

- Methodology :

- Electrophilic Character : The formyl group acts as an electron-withdrawing group, activating the aromatic ring for electrophilic substitutions (e.g., bromination at the 4-position) .

- Nucleophilic Additions : React with hydrazines to form hydrazones (confirmed by TLC and ¹³C NMR) or Grignard reagents for chain elongation.

- Cyclization : Utilize formyl as a directing group in Pd-catalyzed C-H activation to synthesize benzannulated heterocycles .

Q. What analytical challenges arise when distinguishing structural isomers or degradation products?

- Methodology :

- HPLC-MS : Use reverse-phase columns (e.g., Zorbax Eclipse XDB-C18) with gradient elution (ACN/H₂O) to separate isomers (e.g., 3-formyl vs. 5-formyl derivatives) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures (e.g., differentiating methoxy and acetate environments).

- Stability Studies : Accelerated degradation under heat/light (ICH guidelines) to identify degradation products (e.g., hydrolyzed benzoic acid derivatives) .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.